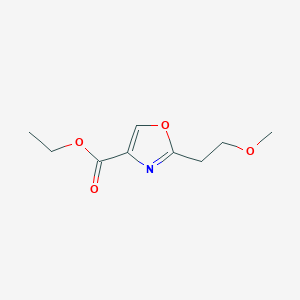

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate

Beschreibung

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is an oxazole derivative featuring a 2-methoxyethyl substituent at position 2 and an ethyl ester group at position 4 of the heterocyclic ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

2070896-70-5 |

|---|---|

Molekularformel |

C9H13NO4 |

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

ethyl 2-(2-methoxyethyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-3-13-9(11)7-6-14-8(10-7)4-5-12-2/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

MAFHGJWIKDNWLH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=COC(=N1)CCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(2-Methoxyethyl)oxazol-4-carboxylat beinhaltet typischerweise die Reaktion von Ethyl-oxazol-4-carboxylat mit 2-Methoxyethylamin unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt und kann einen Katalysator erfordern, um die Reaktion zu erleichtern. Das Reaktionsgemisch wird dann auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ethyl-2-(2-Methoxyethyl)oxazol-4-carboxylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um Ausbeute und Reinheit zu optimieren. Die Reaktionsbedingungen wie Temperatur und Druck werden sorgfältig kontrolliert, um eine gleichbleibende Produktionsqualität sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-(2-Methoxyethyl)oxazol-4-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxazol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Oxazolring in andere heterocyclische Strukturen umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxazol-4-Carbonsäurederivate ergeben, während Substitutionsreaktionen eine Vielzahl funktioneller Oxazolverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(2-Methoxyethyl)oxazol-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Oxazolringstruktur der Verbindung ermöglicht es ihr, an verschiedene Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion der Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate | 2-Methoxyethyl at C2, ethyl ester at C4 | C₉H₁₃NO₄ | Ether linkage enhances solubility; flexible side chain improves target binding |

| Ethyl 2-chloro-4-methyloxazole-5-carboxylate | Chloro at C2, methyl at C4 | C₇H₈ClNO₃ | Electron-withdrawing Cl increases reactivity; methyl stabilizes the ring |

| Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate | 4-Methoxybenzyl at C2, ethyl ester at C4 | C₁₄H₁₅NO₄ | Bulky benzyl group enhances lipophilicity; methoxy improves π-π interactions |

| Methyl 2-ethyloxazole-4-carboxylate | Ethyl at C2, methyl ester at C4 | C₇H₉NO₃ | Shorter ester chain reduces steric hindrance; ethyl boosts enzyme inhibition |

| Ethyl 2-methyloxazole-4-carboxylate | Methyl at C2, ethyl ester at C4 | C₇H₉NO₃ | Simpler structure with moderate reactivity; widely used in chemical synthesis |

Physicochemical Properties

| Property | Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate | Ethyl 2-chloro-4-methyloxazole-5-carboxylate | Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.21 | 189.60 | 261.27 |

| Solubility | High (due to methoxyethyl ether) | Moderate (polar Cl vs. nonpolar methyl) | Low (bulky benzyl group increases lipophilicity) |

| LogP | ~1.2 (estimated) | ~1.8 | ~2.5 |

Unique Advantages of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate

Enhanced Solubility : The methoxyethyl group introduces polarity, improving aqueous solubility compared to chloro or benzyl-substituted analogs.

Flexible Binding : The ether side chain allows conformational adaptability, enabling interactions with diverse biological targets.

Synthetic Versatility : The ethyl ester at C4 can be hydrolyzed to a carboxylic acid for further derivatization, a feature shared with other oxazole esters .

Biologische Aktivität

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate features an oxazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 201.22 g/mol. The methoxyethyl substituent contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, experiments showed that the compound reduced cell viability in human cancer cell lines by over 50% at specific concentrations .

The mechanism through which Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate exerts its biological effects involves interaction with various molecular targets. The oxazole ring can participate in π-π stacking and hydrogen bonding with biological macromolecules, affecting enzyme activity and receptor interactions.

Synthetic Routes

Synthesis typically involves multi-step processes, starting from simpler oxazole derivatives. A common synthetic route includes:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of the methoxyethyl group through nucleophilic substitution.

- Esterification to yield the final product.

Case Studies

A recent study focused on the synthesis and evaluation of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate derivatives, exploring their structure-activity relationships (SAR). The results indicated that modifications to the methoxyethyl group could enhance biological activity, providing insights into optimizing compounds for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-methyloxazole-4-carboxylate | 10200-43-8 | 0.97 |

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | 208465-72-9 | 0.88 |

| Methyl 5-methyloxazole-4-carboxylate | 41172-57-0 | 0.75 |

| Methyl 2-methyloxazole-4-carboxylic acid | 23012-17-1 | 0.96 |

This table illustrates the structural similarities between Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate and related compounds, emphasizing its unique methoxyethyl substitution which may confer distinct biological activities compared to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.